1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide
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Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
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Scientific Research Applications
Positive Inotropic Activity
A study by Liu et al. (2009) synthesized a series of derivatives related to 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide. These derivatives were evaluated for their positive inotropic activity by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some showed favorable activity compared to the standard drug, milrinone, indicating potential applications in cardiac therapeutics (Liu et al., 2009).
Antimicrobial Activity
Shindikar and Viswanathan (2005) investigated novel fluoroquinolones, including derivatives related to our compound of interest, for their in vivo activity against Mycobacterium tuberculosis in mice. These compounds exhibited activity comparable to that of sparfloxacin, suggesting their potential as antimicrobial agents (Shindikar & Viswanathan, 2005).
Carbamoylation of Electron-Deficient Nitrogen Heteroarenes
He, Huang, and Tian (2017) explored the use of hydrazinecarboxamides as carbamoylating agents in the dehydrazinative Minisci reaction. Their research involved a range of electron-deficient nitrogen heteroarenes, including quinoline and pyridine, leading to the synthesis of structurally diverse nitrogen-heteroaryl carboxamides. This study indicates potential for developing novel carbamoylation methods in heteroarene chemistry (He, Huang, & Tian, 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to our compound, and evaluated their antimicrobial activity. Their research contributes to the development of new antimicrobial agents, particularly in the context of pyrazolo[3,4-d]pyrimidine derivatives (Holla et al., 2006).
Antipsychotic Agent Evaluation
Norman et al. (1996) prepared heterocyclic analogues of a compound, assessing their potential as antipsychotic agents. This included evaluation for binding to dopamine and serotonin receptors, and antagonism of apomorphine-induced responses in mice, indicating potential applications in psychiatric medicine (Norman et al., 1996).
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-quinolin-8-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-24-18(26)8-7-17(23-24)25-12-9-15(10-13-25)20(27)22-16-6-2-4-14-5-3-11-21-19(14)16/h2-8,11,15H,9-10,12-13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYIPNRYSDDPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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